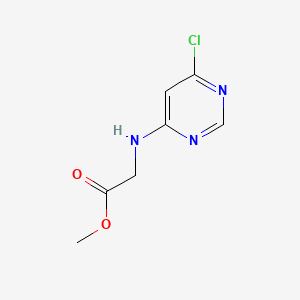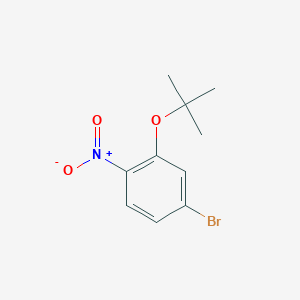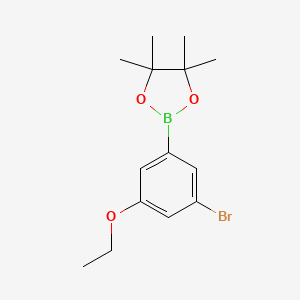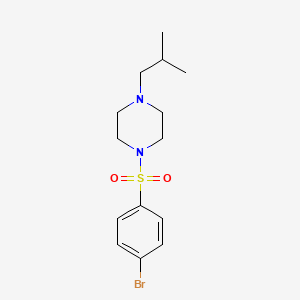
3-乙酰基-6-氯哒嗪
描述
3-Acetyl-6-chloropyridazine is a heterocyclic compound with the molecular formula C6H5ClN2O. It is characterized by a pyridazine ring substituted with an acetyl group at the third position and a chlorine atom at the sixth position.
科学研究应用
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds, including antimicrobial and anticancer agents.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to interfere with biological pathways in pests.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-chloropyridazine typically involves the chlorination of pyridazine derivatives followed by acetylation. One common method includes the reaction of 3,6-dichloropyridazine with acetic anhydride under reflux conditions. The reaction proceeds as follows: [ \text{3,6-dichloropyridazine} + \text{acetic anhydride} \rightarrow \text{3-Acetyl-6-chloropyridazine} + \text{HCl} ]
Industrial Production Methods: Industrial production of 3-Acetyl-6-chloropyridazine may involve large-scale chlorination and acetylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Substitution Reactions: 3-Acetyl-6-chloropyridazine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-acetyl-6-aminopyridazine or 3-acetyl-6-methoxypyridazine can be formed.
Oxidation Products: 3-Acetyl-6-chloropyridazine can be converted to 3-carboxy-6-chloropyridazine.
Reduction Products: Reduction can yield 3-(1-hydroxyethyl)-6-chloropyridazine
作用机制
The mechanism of action of 3-Acetyl-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. The presence of the acetyl and chlorine substituents enhances its binding affinity and specificity towards these targets .
相似化合物的比较
3-Acetyl-6-bromopyridazine: Similar structure but with a bromine atom instead of chlorine.
3-Acetyl-6-fluoropyridazine: Contains a fluorine atom at the sixth position.
3-Acetyl-6-methylpyridazine: Substituted with a methyl group instead of a halogen.
Uniqueness: 3-Acetyl-6-chloropyridazine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine substituent can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s overall properties and applications .
属性
IUPAC Name |
1-(6-chloropyridazin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVMLIDYMQRPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676511 | |
| Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214701-31-2 | |
| Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)
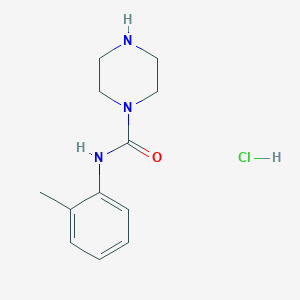
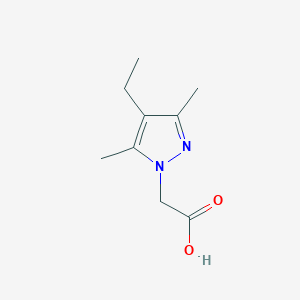
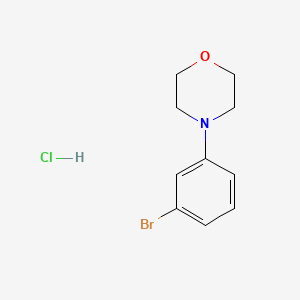
![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)
